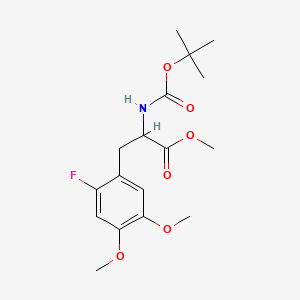

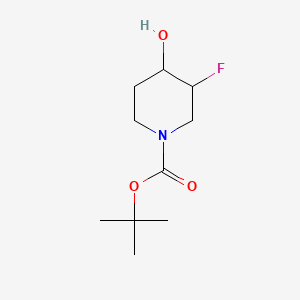

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Precursors for PET Imaging

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is used in the synthesis of precursors for O-(2-[18F]fluoroethyl)-L-tyrosine (FET), which is utilized in positron emission tomography (PET) for tumor imaging. These precursors are synthesized through a multistep process involving esterification, amine group protection, and nucleophilic substitution, yielding compounds used for efficient tumor imaging in PET scans (Liu Chun-yan & Jiang Shen-de, 2011).

N-Protected β-Chiral Amino Alcohols Synthesis

The compound serves as a starting material for the synthesis of N-protected β-chiral amino alcohols through sodium borohydride reduction. The process involves the conversion of various N-protected amino acids to their corresponding alcohols, maintaining enantiopurity, checked by chiral HPLC methods. This application is crucial for the development of chiral molecules in pharmaceuticals and research (C. Somlai et al., 2003).

tert-Butoxycarbonylation of Tyrosine

The specific chemical structure is involved in the tert-butoxycarbonylation of tyrosine and other phenolic amino acids. This process is essential for protecting the amino group in tyrosine during peptide synthesis, preventing undesired reactions and facilitating subsequent chemical transformations (V. Pozdnev, 2004).

Development of Tyrosine-Containing Porphyrins

It plays a pivotal role in the development of novel tyrosine-containing porphyrins, which are significant in various fields, including photodynamic therapy and molecular electronics. The synthesis involves the Reimer–Tiemann reaction, followed by esterification and alkylation, leading to chiral tyrosine porphyrins that can be deprotected to afford diacid or diamine derivatives (Hong Chen et al., 2003).

Electrophilic Preparation of [18F]FMT for PET

This chemical is utilized in the electrophilic preparation of 6-[18F]fluoro-L-m-tyrosine ([18F]FMT), a PET tracer for measuring changes in dopaminergic function in movement disorders. The novel precursor synthesized for [18F]FMT production has shown comparable radiochemical yield and quality, contributing to the advancement in PET imaging technologies (H. VanBrocklin et al., 2004).

properties

IUPAC Name |

methyl 3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLZBFKZWVZOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740975 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853759-57-6 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)